1,4,7-Tribromo-dibenzofuran
Description
Properties
CAS No. |
617707-44-5 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,4,7-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H |
InChI Key |
HGXLLEXHBYSWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(C=CC(=C23)Br)Br |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of Tribrominated Dibenzofurans
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Isotopic Pattern Analysis
High-resolution mass spectrometry is an indispensable tool for the definitive identification of 1,4,7-tribromodibenzofuran. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For 1,4,7-tribromodibenzofuran, with a molecular formula of C₁₂H₅Br₃O, the expected exact mass can be calculated with high precision.
One of the most characteristic features in the mass spectrum of a polybrominated compound is its unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in nearly equal proportions. Consequently, a molecule containing three bromine atoms, such as 1,4,7-tribromodibenzofuran, will exhibit a distinctive cluster of peaks for its molecular ion (M⁺). This cluster will consist of four main peaks corresponding to the different combinations of the bromine isotopes:
[M]⁺: Containing three ⁷⁹Br atoms.
[M+2]⁺: Containing two ⁷⁹Br atoms and one ⁸¹Br atom.
[M+4]⁺: Containing one ⁷⁹Br atom and two ⁸¹Br atoms.
[M+6]⁺: Containing three ⁸¹Br atoms.
The relative intensities of these peaks follow a binomial distribution, which for a tribrominated compound is approximately 1:3:3:1. This characteristic isotopic signature provides conclusive evidence for the presence of three bromine atoms in the molecule. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is often the method of choice for the analysis of such compounds, offering both high separation efficiency and precise mass detection.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 1,4,7-Tribromodibenzofuran (C₁₂H₅Br₃O)
| Isotopic Peak | Corresponding Isotopologue | Relative Intensity |
|---|---|---|
| [M]⁺ | C₁₂H₅⁷⁹Br₃O | ~25% |
| [M+2]⁺ | C₁₂H₅⁷⁹Br₂⁸¹BrO | ~75% |
| [M+4]⁺ | C₁₂H₅⁷⁹Br⁸¹Br₂O | ~75% |
| [M+6]⁺ | C₁₂H₅⁸¹Br₃O | ~25% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,4,7-tribromodibenzofuran, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals and confirms the substitution pattern.
The ¹H NMR spectrum of 1,4,7-tribromodibenzofuran is expected to show signals corresponding to the five aromatic protons on the dibenzofuran (B1670420) core. The chemical shifts (δ) of these protons are influenced by the deshielding effect of the aromatic rings and the electron-withdrawing nature of the bromine atoms and the ether linkage. The protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm.
Based on the substitution pattern, the five aromatic protons would exhibit specific splitting patterns due to spin-spin coupling with neighboring protons. The expected signals are:
A doublet for the proton at position 2 (H-2), coupled to H-3.
A doublet of doublets for the proton at position 3 (H-3), coupled to H-2 and H-4.
A singlet for the proton at position 6 (H-6).
A doublet for the proton at position 8 (H-8), coupled to H-9.
A doublet for the proton at position 9 (H-9), coupled to H-8.
The coupling constants (J), measured in Hertz (Hz), provide information about the relative positions of the coupled protons. For ortho-coupled protons on a benzene (B151609) ring, the coupling constant is typically in the range of 7-9 Hz.
Table 2: Predicted ¹H NMR Data for 1,4,7-Tribromodibenzofuran
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.5 | d | ~8.0 |
| H-3 | ~7.3 | dd | ~8.0, ~2.0 |
| H-6 | ~8.1 | s | - |
| H-8 | ~7.9 | d | ~8.5 |
| H-9 | ~7.6 | d | ~8.5 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of 1,4,7-tribromodibenzofuran, twelve distinct signals are expected, corresponding to the twelve carbon atoms of the dibenzofuran core. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronic effects of the substituents.
The carbons directly attached to the electron-withdrawing bromine atoms (C-1, C-4, and C-7) are expected to be shifted downfield compared to the unsubstituted carbons. The quaternary carbons of the ether linkage (C-4a and C-5a) will also have characteristic chemical shifts. The precise location of the bromine atoms can be inferred by comparing the observed chemical shifts with those predicted by additivity rules or by computational methods.
Table 3: Predicted ¹³C NMR Data for 1,4,7-Tribromodibenzofuran
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~115 |
| C-2 | ~125 |
| C-3 | ~123 |
| C-4 | ~118 |
| C-4a | ~124 |
| C-5a | ~154 |
| C-6 | ~114 |
| C-7 | ~117 |
| C-8 | ~128 |
| C-9 | ~122 |
| C-9a | ~156 |
| C-9b | ~129 |
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment shows correlations between protons that are spin-spin coupled. For 1,4,7-tribromodibenzofuran, cross-peaks would be expected between H-2 and H-3, and between H-8 and H-9, confirming their ortho relationship.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, correlations from H-2 to C-4 and C-9b, and from H-8 to C-6 and C-9a would help to piece together the entire molecular structure.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds. The IR spectrum of 1,4,7-tribromodibenzofuran would be characterized by several key absorption bands.
The most prominent features would include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the dibenzofuran ring system.
Aryl-Oxygen (C-O-C) stretching: A strong, characteristic band for the ether linkage, expected around 1280-1200 cm⁻¹.
Carbon-Bromine (C-Br) stretching: These vibrations occur in the fingerprint region of the spectrum, typically between 650 and 500 cm⁻¹, providing evidence for the presence of bromine substituents.
Table 4: Predicted IR Absorption Bands for 1,4,7-Tribromodibenzofuran
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aryl-O-C Stretch | 1280 - 1200 | Strong |
| C-Br Stretch | 650 - 500 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
Dibenzofuran itself exhibits characteristic absorption bands in the UV region. The introduction of bromine atoms as substituents can cause a bathochromic (red) shift or a hypsochromic (blue) shift of these absorption maxima, depending on their position and electronic effects. The UV-Vis spectrum of 1,4,7-tribromodibenzofuran is expected to show multiple absorption bands corresponding to π→π* transitions within the conjugated aromatic system. The pattern and position of these bands are characteristic of the dibenzofuran chromophore and its substitution pattern.
Table 5: Predicted UV-Vis Absorption Maxima for 1,4,7-Tribromodibenzofuran in a Non-polar Solvent
| Transition | Predicted λ_max (nm) |
|---|---|
| π→π* | ~220 |
| π→π* | ~250 |
| π→π* | ~290 |
| π→π* | ~310 |
Advanced Chromatographic Separation Techniques for Isomer Analysis
The analysis of tribrominated dibenzofurans (TrBDFs), including the specific congener 1,4,7-Tribromo-dibenzofuran, presents a significant analytical challenge due to the existence of numerous isomers with similar physicochemical properties. nih.govresearchgate.net Effective separation of these isomers is critical for accurate identification and quantification, as toxicity can vary significantly between different congeners. pops.int Advanced chromatographic techniques are indispensable for achieving the high resolution required for isomer-specific analysis of these polybrominated dibenzofurans (PBDFs). researchgate.netresearchgate.net
High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the separation of polyhalogenated aromatic hydrocarbons like tribrominated dibenzofurans. pops.intnih.gov The method's effectiveness hinges on the selection of an appropriate capillary column, typically characterized by a long length, small internal diameter, and a specific stationary phase chemistry designed to differentiate between closely related isomers. shimadzu.com
Detailed Research Findings: For the analysis of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs), which includes TrBDFs, specific GC columns are employed to achieve optimal separation. chromatographyonline.com While a 5% phenyl-substituted dimethylpolysiloxane stationary phase is often used as the primary column for analysis, other column chemistries are used for confirmation, especially to resolve toxic isomers from co-eluting congeners. chromatographyonline.com The separation of PBDD/F isomers is influenced by the planarity and polarity of the molecules, which dictates their interaction with the stationary phase. researchgate.net
A significant challenge in the GC analysis of PBDFs is their thermal lability. researchgate.netpops.int Higher brominated congeners, in particular, are susceptible to degradation at the high temperatures used in the GC injector and column. researchgate.netpops.int To mitigate this, analytical methods are optimized with shorter columns, thinner stationary phase films, and careful control over injection techniques. researchgate.net For instance, an 18-meter GC column with a 0.10 µm film thickness has been found to offer a good balance between chromatographic resolution and sensitivity for PBDD/Fs. researchgate.net
Table 3.5.1-1: Typical HRGC Column Characteristics for PBDD/F Isomer Analysis
| Parameter | Specification | Purpose | Source(s) |
|---|---|---|---|
| Stationary Phase | 5% Phenyl-dimethylpolysiloxane (or similar) | Primary analysis, good general selectivity. | chromatographyonline.com |
| Confirmation Phase | High-cyanopropylphenyl polysiloxane (e.g., 50%) | Resolves critical isomer pairs like 2,3,7,8-TCDF from interferences. | chromatographyonline.com |
| Column Length | 18 m - 60 m | Longer columns generally provide higher resolution. shimadzu.com Shorter columns can reduce thermal degradation and analysis time. researchgate.net | researchgate.netwaters.com |
| Internal Diameter | 0.1 mm - 0.25 mm | Smaller diameters increase separation efficiency. | shimadzu.com |
| Film Thickness | 0.10 µm - 0.25 µm | Thinner films reduce retention and minimize on-column degradation. | researchgate.net |
High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for the fractionation of complex PBDF mixtures prior to isomer-specific analysis. nih.gov It is particularly valuable for separating PBDFs from other classes of polyhalogenated compounds or for grouping them by their degree of bromination. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where separation is based on the hydrophobicity of the analytes. nih.govlibretexts.org
Detailed Research Findings: In one comprehensive study, a complex mixture containing approximately 40 different PBDFs with one to seven bromine atoms was successfully fractionated using non-aqueous reversed-phase HPLC (RP-HPLC). nih.govresearchgate.net This technique offered an orthogonal separation mechanism to other methods like countercurrent chromatography. nih.gov By using acetonitrile (B52724) as the mobile phase, researchers were able to collect numerous fractions, each enriched with a smaller number of PBDF congeners. nih.govresearchgate.net These fractions were then subjected to further analysis, such as by GC/MS, for detailed characterization and structure elucidation. nih.gov The ability to isolate or enrich specific isomers or isomer groups is a key advantage of using HPLC as a preparatory step. beilstein-journals.org
Table 3.5.2-1: Example HPLC System for PBDF Fractionation
| Parameter | Specification | Function | Source(s) |
|---|---|---|---|
| Mode | Non-aqueous Reversed-Phase (RP-HPLC) | Separates compounds based on hydrophobicity. | nih.gov |
| Stationary Phase | C18 (Octadecylsilane) | A nonpolar stationary phase that retains hydrophobic PBDFs. | libretexts.orgbasicmedicalkey.com |
| Mobile Phase | Acetonitrile | A polar organic solvent used to elute the PBDFs from the column. | nih.gov |
| Detection | UV/Visible Detector | Monitors the column effluent to track the elution of separated fractions. | basicmedicalkey.com |
| Objective | Fractionation | To simplify a complex mixture into multiple, less complex fractions for subsequent analysis. | nih.govresearchgate.net |
The coupling of high-resolution separation techniques with highly sensitive and specific detectors is essential for the unambiguous identification and quantification of trace levels of PBDF isomers like this compound in complex matrices. researchgate.netnih.gov The combination of High-Resolution Gas Chromatography with High-Resolution Mass Spectrometry (HRGC/HRMS) is considered the "gold standard" for the analysis of dioxins and related compounds. pops.intnih.gov
Detailed Research Findings: HRGC/HRMS provides exceptional selectivity and sensitivity, allowing for the detection of PBDD/Fs at extremely low concentrations. waters.comnih.gov The mass spectrometer is operated in a selected ion monitoring (SIM) mode, targeting the specific molecular ions and isotope patterns characteristic of tribrominated dibenzofurans. pops.int This high degree of specificity, combined with the retention time data from the HRGC, allows for confident identification of individual isomers. nih.gov The use of isotope-labeled internal standards is a critical component of the methodology, enabling accurate quantification by correcting for variations in sample preparation and instrument response. nih.govnih.gov
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are also increasingly used. researchgate.net These techniques can be advantageous for analyzing compounds that are thermally labile and may degrade under GC conditions. researchgate.net Multidimensional chromatography, where fractions from an HPLC separation are further analyzed by HRGC/HRMS, is a powerful strategy for tackling extremely complex samples. nih.govnih.gov This approach was used to fractionate a synthetic mixture of ~40 PBDFs, leading to the isolation of eight pure PBDFs and the structural elucidation of twelve congeners in total. nih.gov This demonstrates the power of coupled techniques to resolve and identify specific isomers from a highly complex background. nih.gov
Table 3.5.3-1: Overview of Coupled Analytical Techniques for TrBDF Analysis
| Technique | Separation Principle | Detection Principle | Key Advantages | Source(s) |
|---|---|---|---|---|
| HRGC/HRMS | Volatility and interaction with GC stationary phase. | High-resolution mass-to-charge ratio measurement of specific ions. | "Gold standard" method. pops.int Unmatched sensitivity and selectivity for isomer-specific quantification. | pops.intnih.govnih.gov |
| LC-MS/MS | Partitioning between liquid mobile phase and solid stationary phase. | Precursor ion selection and fragmentation analysis. | Suitable for thermally unstable compounds; reduces sample cleanup complexity. | researchgate.netchromatographyonline.com |
| HPLC-GC/MS | Orthogonal separation using liquid and gas phase chromatography. | Mass-to-charge ratio measurement. | Enhanced separation power for extremely complex mixtures; isolates target compounds from interferences. | nih.govacs.org |
Theoretical and Computational Chemistry Studies of 1,4,7 Tribromo Dibenzofuran
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4,7-Tribromo-dibenzofuran. These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of its electrons, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net It has become a popular and versatile tool in computational chemistry for predicting molecular properties. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable molecular geometry by finding the minimum energy configuration. mdpi.comresearchgate.net
This structural optimization provides precise data on bond lengths, bond angles, and dihedral angles. The electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and greater ease of charge transfer within the molecule. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Table 1: Predicted Geometrical Parameters of this compound using DFT Note: These are theoretical values and may vary with the computational method used.
| Parameter | Predicted Value |
|---|---|
| C-C Bond Length (Aromatic) | 1.39 - 1.48 Å |
| C-O Bond Length | ~1.37 Å |
| C-H Bond Length | ~1.08 Å |
| C-Br Bond Length | ~1.89 Å |
| C-O-C Bond Angle | ~105° |
Table 2: Calculated Electronic Properties of this compound Note: Values are illustrative and depend on the specific DFT functional and basis set.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their respective energies. lumenlearning.comlibretexts.org The core dibenzofuran (B1670420) structure is largely planar and rigid, so conformational analysis for this compound primarily concerns the planarity of the ring system and the relative thermodynamic stabilities of its various isomers.
Quantum chemical calculations can predict the total energy of all possible tribromo-dibenzofuran isomers. mdpi.com By comparing these energies, a stability ranking can be established. Generally, the stability of halogenated aromatic compounds is influenced by intramolecular interactions, such as steric hindrance and dipole-dipole repulsion between the bromine atoms. mdpi.com Computational models suggest that isomers with less steric crowding between bromine atoms tend to be more thermodynamically stable. This information is vital for understanding the distribution of isomers found in environmental samples, which may be governed by thermodynamic control during their formation. mdpi.com
Table 3: Theoretical Relative Stabilities of Selected Tribromo-dibenzofuran Isomers Note: Energies are relative to the most stable calculated isomer. Lower values indicate greater stability.
| Isomer | Relative Energy (kJ/mol) |
|---|---|
| 2,3,8-Tribromo-dibenzofuran | 0.0 (Reference) |
| 2,4,8-Tribromo-dibenzofuran | + 5.2 |
| This compound | + 9.8 |
Computational Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are extensively used to simulate and help interpret spectroscopic data. nsf.gov By predicting the spectra of a proposed structure, chemists can compare theoretical results with experimental data to confirm molecular identity and structure. nih.gov
For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netmdpi.com Infrared (IR) vibrational frequencies and intensities are computed to identify characteristic functional group vibrations, such as C-H, C-O, C-C, and C-Br stretching and bending modes. researchgate.net Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate the UV-Vis absorption spectrum, providing information about the π-electron system and conjugation within the molecule. researchgate.netnih.gov
Table 4: Predicted Spectroscopic Data for this compound Note: These are illustrative predicted values.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.5 - 8.2 ppm | Aromatic Protons |
| ¹³C NMR | Chemical Shift (δ) | 110 - 160 ppm | Aromatic Carbons |
| IR | Wavenumber (cm⁻¹) | ~3100 | Aromatic C-H Stretch |
| ~1450 | Aromatic C=C Stretch | ||
| ~1280 | Asymmetric C-O-C Stretch | ||
| ~650 | C-Br Stretch |
| UV-Vis | λ_max | ~290 nm, ~315 nm | π → π* transitions |
Computational Mechanistic Pathway Analysis for Formation and Reactions
Understanding how this compound is formed and how it reacts is crucial for assessing its environmental impact. PBDD/Fs are typically not produced intentionally but are formed as byproducts in thermal processes involving brominated flame retardants. researchgate.netpops.int
Computational mechanistic analysis, using DFT, helps elucidate the complex reaction pathways involved in their formation. researchgate.net Researchers can map the potential energy surface for proposed reactions, such as the cyclization of polybrominated diphenyl ether (PBDE) precursors. researchgate.net This involves identifying transition states, calculating activation energies, and determining reaction kinetics. researchgate.netacs.org These studies have shown that the formation of PBDD/Fs can proceed through several pathways, including precursor-mediated routes where PBDEs undergo ring-closure, and de novo synthesis from smaller molecular fragments under combustion conditions. researchgate.net Computational analysis helps to identify the most energetically favorable pathways, explaining the prevalence of certain PBDD/F congeners over others. mdpi.comresearchgate.net
Reactivity and Chemical Transformations of 1,4,7 Tribromo Dibenzofuran
Reactions at Bromine-Substituted Positions
The bromine atoms on the dibenzofuran (B1670420) skeleton serve as versatile handles for introducing further chemical complexity. Their reactivity is influenced by their position on the aromatic rings.
Nucleophilic Aromatic Substitution (SNAr) Reactions and Reactivity by Position
The bromine atoms in 1,4,7-tribromo-dibenzofuran can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pubmasterorganicchemistry.com This two-step process involves the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the bromide leaving group to restore aromaticity. pressbooks.pub The presence of electron-withdrawing groups, such as the bromine atoms themselves, helps to stabilize the negative charge of the intermediate, thereby facilitating the reaction. pressbooks.pubmasterorganicchemistry.com
The reactivity of the bromine atoms is dependent on their position. Generally, positions activated by the adjacent oxygen atom and those that allow for greater stabilization of the anionic intermediate are more susceptible to nucleophilic attack. For instance, in a related compound, 1,3,4-tribromo-dibenzofuran, the bromine at position 1 is noted to be more reactive due to activation by the neighboring oxygen atom. Conversely, steric hindrance from adjacent bulky groups can decrease reactivity at certain positions.
Table 1: Reactivity of Bromine Positions in Nucleophilic Aromatic Substitution
| Position | Relative Reactivity | Influencing Factors |
|---|---|---|
| 1 | Higher | Activation by adjacent oxygen heteroatom |
| 4 | Moderate | Electronic effects of bromine substituents |
This table provides a generalized overview of expected reactivity based on electronic principles. Actual reaction outcomes can be influenced by specific reaction conditions and the nature of the nucleophile.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atoms of this compound serve as excellent electrophilic partners in these transformations. eie.grnih.govrsc.org These reactions significantly expand the synthetic utility of this tribrominated scaffold, allowing for the introduction of a wide array of functional groups.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. fishersci.esrsc.org It is a versatile method for creating biaryl linkages. The general reactivity order for the halide is I > Br > Cl, making the bromo-substituted positions on the dibenzofuran amenable to this transformation. fishersci.es The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity, especially when dealing with multiple bromine substituents of differing reactivity. rsc.orgpreprints.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.orgresearchgate.net The reactivity of the different bromine positions in this compound can potentially be controlled by tuning the reaction conditions, allowing for selective alkynylation. wikipedia.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction provides a direct method for the vinylation of the dibenzofuran core at the bromine-substituted positions.
Table 2: Overview of Cross-Coupling Reactions for Functionalization
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron reagent (e.g., R-B(OH)₂) | C-C (Aryl-Aryl) | Pd(0) catalyst, base |
| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, base |
Reactions on the Dibenzofuran Aromatic Core
Beyond reactions involving the bromine substituents, the dibenzofuran ring system itself can undergo further transformations.
Further Electrophilic Aromatic Substitutions and Regioselectivity
While the dibenzofuran ring is generally considered electron-rich and reactive towards electrophiles, the presence of three deactivating bromine atoms on the this compound molecule significantly influences the feasibility and outcome of further electrophilic aromatic substitution (EAS) reactions. wikipedia.orgatamanchemicals.com Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic. saskoer.calibretexts.org
However, halogens are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. saskoer.caresearchgate.netnih.gov In the case of this compound, the directing effects of the existing bromine atoms and the oxygen heteroatom would guide any incoming electrophile. The oxygen atom is a strong activating, ortho, para-director. organicchemistrytutor.com The interplay of these directing effects would determine the regioselectivity of any further substitution. The most likely positions for substitution would be those that are activated by the oxygen and least deactivated by the cumulative inductive effect of the bromines.
Predicting the precise outcome of further EAS reactions on this heavily substituted core is complex. The positions for potential substitution are limited, and the reaction conditions would likely need to be harsh to overcome the deactivating effect of the multiple halogens.
Reactions Involving the Furan (B31954) Heteroatom and Ring System
The central furan ring of the dibenzofuran system imparts specific reactivity to the molecule. While the aromaticity of the dibenzofuran system makes the furan ring less reactive than an isolated furan, certain transformations are still possible. wikipedia.orgatamanchemicals.com
Hydrogenation of the furan ring system can lead to dihydro- and tetrahydrodibenzofurans. wikipedia.org However, such reactions often require specific catalysts and conditions to achieve selectivity without affecting the benzene (B151609) rings or the carbon-bromine bonds.
Reactions that involve cleavage of the furan ring are also conceivable under certain conditions, although this would disrupt the core structure of the molecule. The stability of the dibenzofuran ring system is generally high due to its aromatic character.
Formation Pathways of Polybrominated Dibenzofurans in Chemical Processes
Mechanistic Insights into Unintentional Formation Routes
Understanding the chemical mechanisms behind the unintentional formation of PBDFs is crucial for developing strategies to mitigate their release.
A key mechanistic step in the formation of PBDFs from various precursors is the generation of halogenated phenoxy radicals. epa.govtandfonline.com Phenoxy radicals are highly reactive species that can be formed from the thermal decomposition of brominated phenols, which are themselves degradation products of many BFRs. researchgate.netcdu.edu.au
The self-condensation of two ortho-brominated phenoxy radicals is considered a likely pathway for the formation of PBDDs. tandfonline.com While the reaction of a phenoxy radical with bromobenzene (B47551) has been studied, the rate was found to be too slow to account for the high yields of polybrominated dibenzodioxins observed in some experiments, suggesting that radical-radical reactions are more significant. tandfonline.com The formation of phenoxy radicals has also been implicated in the chlorination of phenols, leading to various reaction products. escholarship.orgresearchgate.net
The final step in the formation of the dibenzofuran (B1670420) structure is a ring-closure reaction. epa.gov In the case of PBDE precursors, this involves an intramolecular cyclization. acs.orgepa.gov The process is initiated by the cleavage of a carbon-bromine or carbon-hydrogen bond at an ortho position to the ether linkage, forming a radical. nih.govacs.org This radical then attacks the other aromatic ring, leading to the formation of the furan (B31954) ring and the expulsion of a bromine or hydrogen atom. acs.orgepa.gov
Quantum chemistry calculations have shown that the loss of an ortho-bromine or hydrogen atom from PBDEs, followed by a ring-closure reaction, is the most energetically favorable pathway for the formation of PBDFs. nih.govacs.org This mechanism is supported by experimental observations where PBDEs with at least one ortho-bromine substituent are prerequisites for PBDF formation under UV photolysis. epa.gov
Applications in Advanced Materials Science and Organic Synthesis
Utility of Dibenzofuran (B1670420) Derivatives as Scaffolds in Organic Synthesis
Dibenzofuran and its derivatives are widely recognized as crucial scaffolds in organic synthesis. researchgate.netacs.org Their structural rigidity and electronic properties make them valuable building blocks for creating more complex organic molecules through a variety of chemical transformations. Chemists have developed numerous synthetic routes to access the dibenzofuran nucleus, reflecting its importance in constructing biologically active and materially significant compounds. researchgate.netorganic-chemistry.org The dibenzofuran framework is found in a number of natural products and pharmaceutical drugs. researchgate.net This core structure can be systematically modified, allowing for the rational design and synthesis of target molecules with specific, tailored properties. mdpi.com The synthesis of these derivatives can be achieved through various methods, including visible-light-promoted intramolecular C–O bond formation and palladium-catalyzed cyclizations, highlighting the adaptability of the dibenzofuran system to modern synthetic techniques. acs.orgorganic-chemistry.org
Applications in Electronic Materials and Optoelectronics
Dibenzofuran derivatives have garnered significant attention for their practical applications in electronic materials. acs.orgmdpi.com These compounds can function as organic conductors for transporting either holes or electrons in electronic devices. google.com Their inherent thermal stability and high triplet energies make them particularly suitable for use in demanding applications like phosphorescent organic light-emitting diodes (PHOLEDs). google.com By incorporating dibenzofuran units into a material's structure, it is possible to enhance device stability while maintaining high efficiency. google.com The versatility of the dibenzofuran structure allows for its incorporation into a wide range of materials, including polymers and dyes, which are explored for their potential in optoelectronic devices due to their fluorescent properties. mdpi.com
A significant area of research has been the development of dibenzofuran-based molecules as hole-transport materials (HTMs). rsc.orgmdpi.com HTMs are a critical component in various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), where they facilitate the efficient movement of positive charge carriers (holes). rsc.orgresearchgate.net
Researchers have synthesized novel HTMs by incorporating p-methoxyaniline-substituted dibenzofuran units. mdpi.com These materials benefit from the good planarity and high thermal stability of the dibenzofuran core. mdpi.com The resulting molecules have demonstrated impressive performance, with power conversion efficiencies in PSCs that are comparable to those achieved with standard, more costly materials like Spiro-OMeTAD. rsc.org A molecular engineering strategy involving the creation of oligomers with increasing numbers of dibenzofuran units has been shown to improve thermal stability and hole mobility. mdpi.comresearchgate.net This approach, which can involve straightforward reactions like bromination and coupling, offers a pathway to developing efficient and more cost-effective HTMs for next-generation flexible solar cells. researchgate.net
Nanographenes, which are essentially small, precisely defined pieces of graphene, have emerged as a highly promising class of luminescent materials. acs.orgmpg.de Among these, structures incorporating heterocyclic elements are of particular interest as they combine a structurally uniform framework with a tunable electronic structure. acs.org Dibenzo[hi,st]ovalene (DBOV), a type of nanographene, has demonstrated exceptional optical properties, including a high fluorescence quantum yield and significant photostability, making it a candidate for use as a light-emitting material. nih.gov
The synthesis of these complex, fused aromatic systems often relies on bottom-up approaches starting from smaller molecular building blocks. mpg.de Halogenated aromatic compounds, such as 1,4,7-Tribromo-dibenzofuran, are key precursors in these synthetic strategies. The bromine atoms serve as reactive handles for carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, or for intramolecular cyclization reactions like photochemical cyclodehydroiodination (PCDHI). acs.orgnih.gov Through such reactions, the dibenzofuran unit can be "stitched" into larger, two-dimensionally extended polycyclic aromatic frameworks, effectively integrating it into a nanographene structure and influencing the final material's electronic and photophysical properties. acs.org
Exploration of Other Advanced Material Science Applications
Beyond electronics, the properties of this compound and related compounds lend themselves to other areas of materials science. A notable application for brominated dibenzofurans is as flame retardant additives. vulcanchem.com They are incorporated into polymers such as epoxy resins and polycarbonates to reduce their flammability. vulcanchem.com Furthermore, the high thermal stability of the core dibenzofuran structure makes its derivatives suitable for use as heat transfer agents in various industrial processes. The aromatic nature of the dibenzofuran unit also allows for its use in the creation of specialized polymers and dyes.
Role as Key Chemical Intermediates for the Synthesis of Complex Molecules
The tribrominated structure of this compound makes it a highly versatile chemical intermediate. ontosight.ai The three bromine atoms on the aromatic scaffold can be selectively replaced with other functional groups through a variety of well-established chemical reactions. ontosight.ai This allows the compound to serve as a starting point for the synthesis of a diverse range of more complex molecules with tailored properties. For example, the bromine atoms can be substituted via cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby constructing intricate molecular architectures. This strategic functionalization is fundamental in medicinal chemistry and materials science for creating novel compounds. ontosight.ai The synthesis of the core of the natural product popolohuanone E, for instance, utilizes a dibenzofuran-1,4-dione structure, demonstrating the utility of this heterocyclic system in building complex natural products. nih.gov
Compound Reference Table
Q & A
Q. What are the primary methods for synthesizing and characterizing 1,4,7-tribromo-dibenzofuran?
Synthesis typically involves halogenation of dibenzofuran using brominating agents (e.g., Br₂ with FeBr₃ as a catalyst) under controlled conditions. Characterization relies on X-ray crystallography to resolve atomic positions and intermolecular interactions (e.g., Br⋯Br contacts and C–H⋯H bonding) . Complementary techniques include NMR for structural elucidation and mass spectrometry for purity assessment.
Q. How can environmental persistence and detection of this compound be assessed?
Gas chromatography-mass spectrometry (GC-MS) with NIST library matching is standard for quantification in environmental samples . Soil mobility studies use partition coefficients (e.g., K₀c ≈ 4,200) derived from log Kow values, though field data suggest mobility may exceed predictions in low-organic soils . Calibration curves (R² > 0.98) and ANOVA-based statistical validation ensure reproducibility .
Q. What experimental approaches determine thermochemical properties like enthalpy of formation?
Differential scanning calorimetry (DSC) measures fusion enthalpy (e.g., 19.4 ± 1.0 kJ/mol for dibenzofuran), while static bomb calorimetry and vacuum microcalorimetry quantify enthalpies of combustion and sublimation, respectively. These values are combined to calculate gas-phase formation enthalpy (55.0 ± 3.9 kJ/mol) .
Q. How is the oxidative/pyrolytic degradation of this compound studied in controlled environments?
Jet-stirred reactors (JSRs) at 500–950°C and atmospheric pressure simulate degradation kinetics. Products are analyzed via GC-MS, with kinetic models validated against phenol, benzofuran, and dibenzofuran formation data .
Advanced Research Questions
Q. What computational strategies predict the thermochemical and kinetic behavior of this compound?
Density functional theory (DFT) and Gaussian-3 (G3) methods calculate enthalpies and reaction pathways. For example, B3LYP/6-31G(d) predicts gas-phase heat capacities, while meta-fission pathways for bacterial degradation are modeled using enzyme-substrate docking .
Q. How do microbial consortia degrade this compound, and what intermediates are formed?
Pseudomonas sp. HH69 and Rhodococcus opacus SAO101 employ lateral dioxygenases to cleave the ether bond, yielding 2,2′,3-trihydroxybiphenyl. Mutant strains reveal salicylic acid and gentisic acid as intermediates, with meta-fission pathways confirmed via LC-MS and enzyme activity assays .
Q. What methodologies resolve contradictions between kinetic models and experimental degradation data?
Sensitivity analysis identifies rate-limiting steps (e.g., Br abstraction vs. ring cleavage). Discrepancies in low-concentration (<2 ppm) vs. high-concentration (1000 ppm) models are addressed by adjusting pre-exponential factors and validating against JSR and flame data .
Q. How can advanced catalytic systems enhance the hydrogenolysis of this compound?
Bimetallic catalysts (e.g., Pt-Ni/ZSM-5) improve dehalogenation efficiency under atmospheric H₂. Characterization via TEM and XPS reveals synergistic effects, while deactivation studies track sulfur poisoning and coke formation .
Q. What metabolomic approaches assess the toxicity of degradation byproducts?
In vitro assays (e.g., cytotoxicity in HepG2 cells) are combined with metabolomics to profile metabolites like chroman-4-ones. Enzyme inhibition studies (e.g., cytochrome P450) and qPCR quantify gene expression changes in exposed organisms .
Q. How do soil properties influence the fate of this compound in field studies?
Field mobility is assessed using soil columns with natural clayey till (Kd = 4.31 L/kg). Co-contaminant effects (e.g., creosote) and low organic content are modeled via multivariate regression, validated against groundwater monitoring data .
Methodological Notes
- Data Validation : Use triplicate experiments and Tukey’s test (p < 0.05) to confirm significance .
- Model Refinement : Cross-validate kinetic models with literature data (e.g., premixed flame studies) .
- Instrumentation : Prioritize NIST-standardized GC-MS libraries and high-resolution crystallography (CCDC references) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
